![molecular formula C20H18ClN9 B10905352 N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that features a pyridinecarbaldehyde moiety linked to a triazine ring substituted with a chloroanilino group and a dimethylpyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of 2-pyridinecarbaldehyde, which can be synthesized through the oxidation of 2-picoline using oxidizing agents like potassium permanganate or chromium trioxide . The next step involves the formation of the triazine ring, which can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions . Finally, the hydrazone formation is carried out by condensing 2-pyridinecarbaldehyde with the triazine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
化学反応の分析
Types of Reactions
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chloro group in the triazine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyridinecarboxylic acid.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in coordination chemistry, facilitating various catalytic processes.
作用機序
The mechanism of action of 2-pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The triazine ring and pyridinecarbaldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler analog used in various organic syntheses.
4-Chloroaniline: A precursor in the synthesis of dyes and pharmaceuticals.
3,5-Dimethyl-1H-pyrazole: A building block in the synthesis of heterocyclic compounds.
Uniqueness
2-Pyridinecarbaldehyde 2-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and applications. Its combination of a pyridinecarbaldehyde moiety with a triazine ring and various substituents provides a versatile platform for the development of new materials and therapeutic agents .
特性
分子式 |
C20H18ClN9 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-pyridin-2-ylmethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18ClN9/c1-13-11-14(2)30(29-13)20-26-18(24-16-8-6-15(21)7-9-16)25-19(27-20)28-23-12-17-5-3-4-10-22-17/h3-12H,1-2H3,(H2,24,25,26,27,28)/b23-12+ |
InChIキー |
GUZROCZGARJCQG-FSJBWODESA-N |
異性体SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=N3)NC4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)NC4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B10905272.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
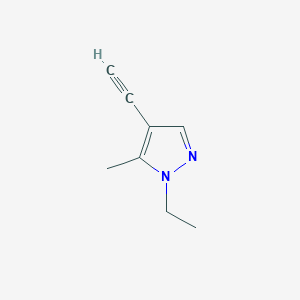
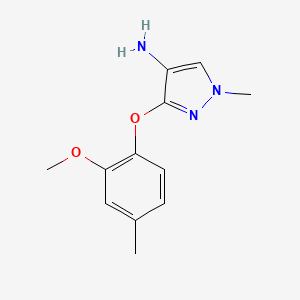

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10905312.png)
![2-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905313.png)
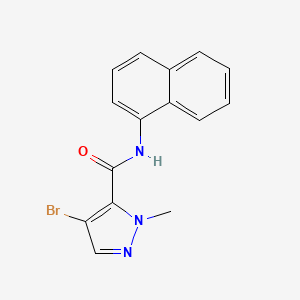
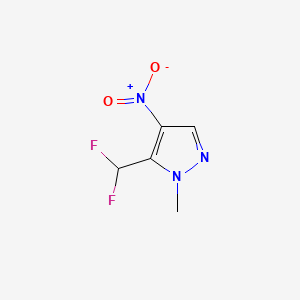
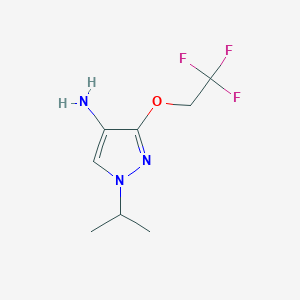
![4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B10905344.png)
